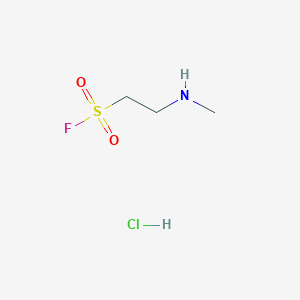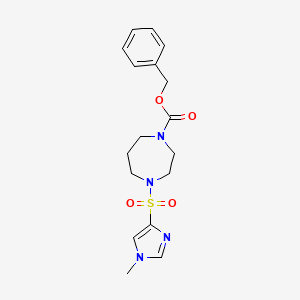
2-(Methylamino)ethanesulfonyl fluoride;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methylamino)ethanesulfonyl fluoride hydrochloride, also known as MESNA, is a chemical compound that is widely used in scientific research. It is a thiol-containing compound that is used as a protective agent against the harmful effects of chemotherapy drugs. MESNA is also used as a reducing agent in various chemical reactions. In
Aplicaciones Científicas De Investigación
Fluorinating Agents and Synthetic Applications
2-(Methylamino)ethanesulfonyl fluoride hydrochloride is part of a class of compounds utilized in synthetic chemistry for fluorination processes. Alkali metal fluorides, acting as efficient fluorinating agents, enable the synthesis of fluorinated compounds like 2-fluoroalkyl carboxylates and 1-fluoroalkyl benzenes from corresponding sulfonates. These fluorinated derivatives are crucial in medicinal chemistry, agricultural chemistry, and material science due to their unique physicochemical properties. The utilization of such fluorinating agents highlights the importance of selective and efficient synthetic routes to access fluorinated molecules, which can significantly impact various fields by providing novel compounds with enhanced activity, stability, or other desired properties (Fritz-Langhals, 1994).
Environmental and Biological Impact Studies
The environmental and biological impacts of fluorinated compounds, such as those derived from perfluorooctanesulfonyl fluoride, have been extensively studied. Research into the presence of these compounds in human blood from various countries provides insights into their widespread distribution and potential health implications. These studies are critical for understanding the environmental persistence and bioaccumulation of fluorinated compounds, informing regulatory and safety assessments. The data on human exposure to perfluorochemicals is vital for developing guidelines and policies to protect human health and the environment from the potential adverse effects of these compounds (Kannan et al., 2004).
Advances in Fluorination Techniques
Innovative fluorination techniques, such as the development of new fluorinating agents, have significantly advanced the field of organic synthesis. The creation of fluorine-18-labeled diethylaminosulfur trifluoride (DAST) as a fluorinating agent exemplifies the progress in synthesizing fluorinated compounds for applications in nuclear medicine and radiotracer development. These advancements enable the selective introduction of fluorine atoms into organic molecules, facilitating the synthesis of radiolabeled compounds for diagnostic imaging and therapeutic applications, thereby contributing to the advancement of medical science and patient care (Straatmann & Welch, 1977).
Biocatalytic Synthesis Involving Fluorinated Compounds
The biocatalytic synthesis of fluorinated compounds, such as 2-fluoro-3-hydroxypropionic acid, demonstrates the intersection of synthetic chemistry and biotechnology. Using engineered E. coli for the production of fluorinated compounds offers an environmentally friendly and efficient approach to synthesize molecules with potential applications in medicine, agriculture, and materials science. This biocatalytic method represents a sustainable alternative to traditional chemical synthesis, reducing the environmental impact and enhancing the safety of the production process of fluorinated compounds (Liu et al., 2022).
Propiedades
IUPAC Name |
2-(methylamino)ethanesulfonyl fluoride;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8FNO2S.ClH/c1-5-2-3-8(4,6)7;/h5H,2-3H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDWMOVDYWOEXAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCS(=O)(=O)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9ClFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-(1-phenyl-4-(m-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol](/img/structure/B2557322.png)
![ethyl 4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamido)piperidine-1-carboxylate](/img/structure/B2557326.png)

![2-Ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine dihydrochloride](/img/structure/B2557329.png)
![2-(3-(4-benzylpiperidin-1-yl)-3-oxopropyl)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2557330.png)
![1-({4'-Chloro-[1,1'-biphenyl]-4-yl}sulfonyl)-4-ethylpiperazine](/img/structure/B2557331.png)
![2-(2-Methoxyphenoxy)-1-[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2557332.png)

![4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-4-azaspiro[2.5]octane](/img/structure/B2557334.png)
![2-(3-Pentyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2557335.png)
![N-[(3,4-Dichlorophenyl)-phenylmethyl]prop-2-enamide](/img/structure/B2557338.png)
